molecular formula C18H18N2O4 B14960173 N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B14960173
M. Wt: 326.3 g/mol
InChI Key: UMUNIQSPHJTKPF-UHFFFAOYSA-N
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Description

N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .

Scientific Research Applications

N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)19-18(22)13-5-3-4-6-14(13)20-17(21)12-7-8-15-16(9-12)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

UMUNIQSPHJTKPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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